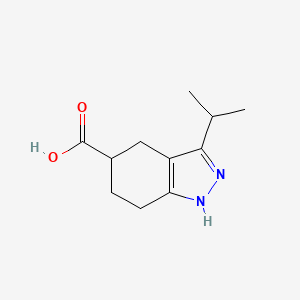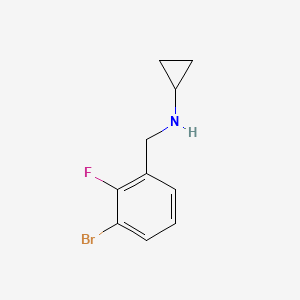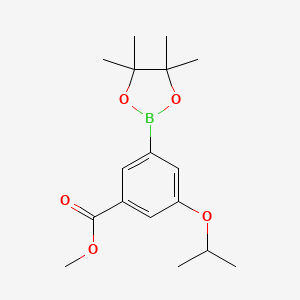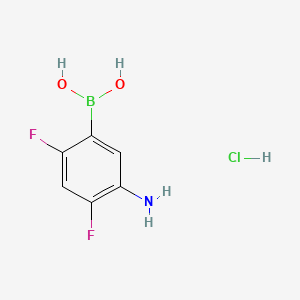
3-Methoxy-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C5H6N2O . It has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da .
Synthesis Analysis
The synthesis of “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives has been reported in several studies . For instance, one study describes the synthesis of this compound via the Vilsmeier-Haack reaction . Another study reports the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of “3-Methoxy-1H-pyrazole-4-carbaldehyde” has been thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .Chemical Reactions Analysis
The chemical reactions involving “3-Methoxy-1H-pyrazole-4-carbaldehyde” have been studied. For example, it has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo [3,4- b ]pyridines, pyrazolo [1,5- a ]-, and pyrazolo [3,4- d ]pyrimidines through the Vilsmeier-Haack reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxy-1H-pyrazole-4-carbaldehyde” include a density of 1.238±0.06 g/cm3 (Predicted), a melting point of 107-108.5°C, a boiling point of 295.9±20.0 °C (Predicted), a flash point of 137.2°C, and a refractive index of 1.598 .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinolinyl Chalcones : A study by Prasath et al. (2015) demonstrated the synthesis of quinolinyl chalcones containing a pyrazole group, showing promising anti-microbial properties and moderate anti-oxidant activity (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Antimicrobial and Antioxidant Activities : Gurunanjappa et al. (2017) synthesized derivatives of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde, which exhibited good in vitro antimicrobial activities and strong free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Triazole Conjugated Pyrazole Chalcones : Rupireddy, Chittireddy, and Dongamanti (2019) focused on synthesizing triazole conjugated pyrazole chalcones, highlighting the versatility of pyrazole-4-carbaldehyde in the synthesis of complex organic compounds (Rupireddy, Chittireddy, & Dongamanti, 2019).
Antioxidant and Anti-Inflammatory Activity : Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities, showing significant results (Sudha, Subbaiah, & Mahalakshmi, 2021).
5α-Reductase and Aromatase Inhibitors : El-Naggar et al. (2020) used pyrazole-4-carbaldehyde as a starting material to synthesize inhibitors of 5α-reductase and aromatase, demonstrating the compound's potential in the development of new pharmaceutical agents (El-Naggar, Abd El-All, El-Naem, Abdalla, & Rashdan, 2020).
Chitosan Schiff Bases with Antimicrobial Activity : Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including 1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating antimicrobial activity against various bacterial and fungal strains (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Wirkmechanismus
The mechanism of action of “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives has been explored in some studies. For instance, molecular docking studies have been conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methoxy-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-4(3-8)2-6-7-5/h2-3H,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCWQGXDMIFQHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

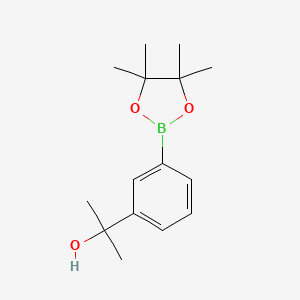
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)
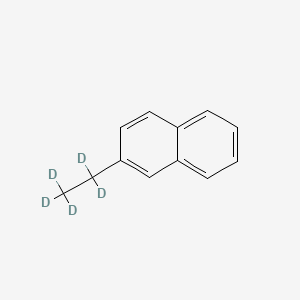
![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)



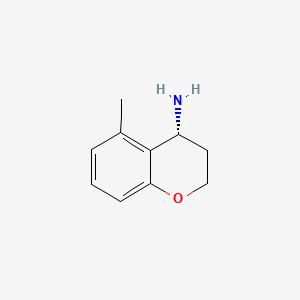
![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)
